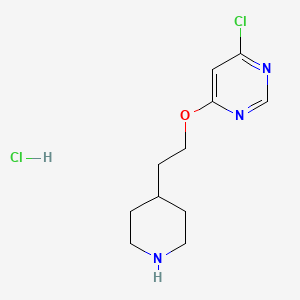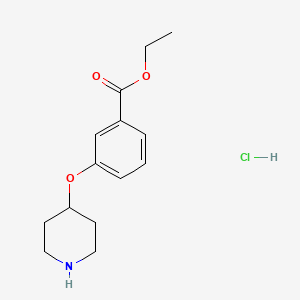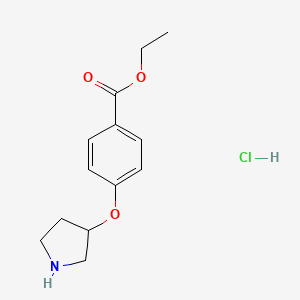![molecular formula C13H20ClNO3 B1397721 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220036-68-9](/img/structure/B1397721.png)
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1361115-33-4 . It has a molecular weight of 257.76 . The IUPAC name for this compound is 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Synthesis and Anti-inflammatory Activities : A study by Ikuta et al. (1987) focused on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are analogs to 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine, evaluated for anti-inflammatory and analgesic properties, revealing potential as dual inhibitors of prostaglandin and leukotriene synthesis with a wider safety margin than indomethacin or piroxicam (Ikuta et al., 1987).
Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, related to 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine, demonstrating significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential in cancer research (Grivsky et al., 1980).
Oxytocin Receptor Antagonism : SSR126768A, containing a dimethoxybenzyl component, was studied by Serradeil-Le Gal et al. (2004) for its role as an oxytocin receptor antagonist, showing potential for the management of preterm labor (Serradeil-Le Gal et al., 2004).
Chemical Synthesis and Protective Groups
Use in Oligoribonucleotide Synthesis : Takaku et al. (1986) utilized a dimethoxybenzyl group, closely related to the 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine structure, as a protecting group for oligoribonucleotide synthesis, highlighting its utility in nucleic acid chemistry (Takaku et al., 1986).
Novel Carboxy Protecting Groups : Kim and Misco (1985) explored dimethoxybenzyl esters, closely related to the query compound, as carboxy protecting groups, indicating their efficiency and applicability in organic synthesis (Kim & Misco, 1985).
Synthesis of Haptens for Immunoassays : Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine using a benzyl protected intermediate, demonstrating the role of benzyl groups in immunoassay development (Desai & Amin, 1991).
Electropolymerization and Conducting Polymers
- Development of Conducting Polymers : Sotzing et al. (1996) studied derivatized bis(pyrrol-2-yl) arylenes, including dimethoxybenzene derivatives similar to the query compound, for their low oxidation potentials and stability in conducting polymers (Sotzing et al., 1996).
Inhibitors and Therapeutics
- Development of Alzheimer's Therapeutics : Gupta et al. (2020) synthesized N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives, structurally related to the query compound, as potential anti-Alzheimer's agents, demonstrating their pharmacological relevance (Gupta et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-12-5-10(6-13(7-12)16-2)9-17-11-3-4-14-8-11;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIRCRHGWNXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397638.png)
![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)